Dipropan-2-yl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-BIS(PROPAN-2-YL) 4-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, dichlorophenyl group, and dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(PROPAN-2-YL) 4-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the use of a furan derivative and a dichlorophenyl compound, followed by cyclization and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems for temperature and pressure control, as well as advanced purification techniques such as chromatography, ensures the efficient production of high-purity 3,5-BIS(PROPAN-2-YL) 4-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The dihydropyridine moiety can be reduced to form tetrahydropyridine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the dihydropyridine moiety can yield tetrahydropyridine derivatives .
Scientific Research Applications
3,5-BIS(PROPAN-2-YL) 4-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-BIS(PROPAN-2-YL) 4-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- 3,5-BIS(PROPAN-2-YL) 4-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C25H27Cl2NO5 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
dipropan-2-yl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H27Cl2NO5/c1-12(2)31-24(29)21-14(5)28-15(6)22(25(30)32-13(3)4)23(21)20-10-9-19(33-20)16-7-8-17(26)18(27)11-16/h7-13,23,28H,1-6H3 |
InChI Key |
MARBJQIGPCMTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.